molecular formula C7H9FN2 B15267815 N-ethyl-6-fluoropyridin-2-amine

N-ethyl-6-fluoropyridin-2-amine

Cat. No.: B15267815
M. Wt: 140.16 g/mol
InChI Key: KLCQVZIEOLQCDR-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridines in Synthetic Methodologies

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In medicinal chemistry, fluorination is a widely used strategy to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can lead to improved cell membrane permeability. nih.gov

Fluorinated pyridines, in particular, are a prominent class of heterocycles in drug discovery and materials science. nih.govnih.gov The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing effect on the pyridine (B92270) ring. This electronic perturbation can significantly influence the reactivity of the ring system, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. This enhanced reactivity provides a powerful tool for synthetic chemists to introduce a variety of functional groups onto the pyridine scaffold. nih.gov The strategic placement of fluorine can also be used to block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate. Furthermore, the incorporation of the 18F radioisotope into pyridine-containing molecules is a key strategy in the development of tracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.govnih.gov

Overview of Substituted Aminopyridines in Heterocyclic Chemistry

Substituted aminopyridines are a cornerstone of heterocyclic chemistry, serving as versatile building blocks for the synthesis of a vast array of more complex structures. The amino group can act as a nucleophile, a directing group for electrophilic aromatic substitution, or a precursor for the formation of fused heterocyclic systems. Their utility is demonstrated in their widespread presence in pharmaceuticals, agrochemicals, and functional materials.

The reactivity of the aminopyridine scaffold can be finely tuned by the nature and position of other substituents on the pyridine ring. The amino group itself can be readily acylated, alkylated, or used in coupling reactions to construct larger molecular frameworks. This versatility makes substituted aminopyridines indispensable intermediates in the multi-step synthesis of complex target molecules.

Structural Context and Synthetic Relevance of N-ethyl-6-fluoropyridin-2-amine Scaffolds

The this compound scaffold combines the key features of both fluorinated pyridines and substituted aminopyridines. The fluorine atom at the 6-position enhances the electrophilicity of the pyridine ring, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack. The N-ethylamino group at the 2-position can act as a directing group and a point of further functionalization.

A plausible and commonly employed method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,6-difluoropyridine (B73466) with ethylamine (B1201723). In this reaction, one of the fluorine atoms is displaced by the ethylamine nucleophile. A similar, documented procedure for the synthesis of 2-amino-6-fluoropyridine (B74216) from 2,6-difluoropyridine and ammonia (B1221849) proceeds by heating the reactants in a sealed vessel, achieving a high yield. iucr.org

While specific, detailed research findings on the direct use of this compound as a building block are not extensively published in readily accessible literature, its structural motifs are present in more complex molecules, particularly in the context of kinase inhibitors. Kinase inhibitors are a major class of targeted cancer therapeutics, and the pyridine scaffold is a common feature in their design. For instance, the related 3-Amino-2-(ethylamino)-6-fluoropyridine has been synthesized via the reduction of a nitro precursor, highlighting a potential pathway to related functionalized aminopyridines. rsc.org The structural components of this compound make it a highly probable intermediate in the synthesis of such biologically active compounds.

Physicochemical and Spectroscopic Data

While experimentally determined data for this compound is not widely available in public databases, its properties can be estimated based on data for structurally similar compounds. For the closely related compound 2-Amino-6-fluoropyridine , the following properties are reported:

PropertyValueSource
Molecular FormulaC₅H₅FN₂ nih.gov
Molecular Weight112.11 g/mol nih.gov
Melting Point57-62 °C
AppearanceSolid

Predicted data for this compound and related compounds can be found in chemical databases such as PubChem.

Spectroscopic data is essential for the characterization of chemical compounds. While specific spectra for this compound are not readily published, the expected 1H and 13C NMR chemical shifts can be predicted based on the analysis of similar structures. For instance, in the 1H NMR spectrum, one would expect to see signals corresponding to the ethyl group (a quartet and a triplet) and signals for the three protons on the pyridine ring. In the 13C NMR spectrum, distinct signals for each of the seven carbon atoms would be anticipated, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling.

For the related compound 2-Amino-6-fluoropyridine , the following 1H NMR data has been reported (in CDCl₃): δ 7.53 (m, 1H), 6.36 (dd, 1H), 6.26 (dd, 1H), 4.56 (s, 2H). iucr.org

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

N-ethyl-6-fluoropyridin-2-amine

InChI

InChI=1S/C7H9FN2/c1-2-9-7-5-3-4-6(8)10-7/h3-5H,2H2,1H3,(H,9,10)

InChI Key

KLCQVZIEOLQCDR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC=C1)F

Origin of Product

United States

Mechanistic Investigations and Reaction Dynamics

Pathways of Nucleophilic Aromatic Substitution on Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the synthesis of substituted pyridines, including N-ethyl-6-fluoropyridin-2-amine. The reaction involves the displacement of a leaving group, such as fluoride (B91410), from the pyridine (B92270) ring by a nucleophile. The pyridine ring itself, being an electron-poor aromatic system due to the electronegative nitrogen atom, is activated for nucleophilic attack. This activation is particularly pronounced at the 2- and 4-positions (ortho and para to the nitrogen). nih.govnih.gov

The mechanism proceeds via a two-step process. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a high-energy, anionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily broken in this step, which is typically the rate-determining step. nih.gov The stability of this intermediate is crucial for the reaction to proceed. For attack at the C-2 or C-4 positions of a pyridine ring, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. nih.gov This explains the strong regioselectivity for substitution at these positions. nih.gov

In the case of fluoropyridines, the high electronegativity of the fluorine atom further accelerates SNAr reactions. nih.gov Studies have shown that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than the corresponding reaction of 2-chloropyridine. nih.gov This is because fluorine is better at stabilizing the negative charge in the transition state leading to the Meisenheimer complex. While chloropyridines are more commonly used due to commercial availability, fluoropyridines offer enhanced reactivity. nih.gov The synthesis of 2-fluoropyridines can be achieved through various methods, including nucleophilic displacement of nitro groups or from pyridine N-oxides. nih.govacs.org A general route for producing 2-amino-6-fluoropyridine (B74216) involves heating 2,6-difluoropyridine (B73466) with ammonium (B1175870) hydroxide (B78521) in a sealed vessel, where one fluorine atom is displaced by an amino group. rug.nl

Radical-Mediated Processes in Fluorinated Aminopyridine Synthesis

Alternative to nucleophilic pathways, radical-mediated reactions offer another avenue for the synthesis of aminopyridines. These processes involve the generation of radical intermediates, which can be highly reactive. For instance, the Minisci reaction utilizes alkyl radicals, generated via silver-catalyzed oxidative decarboxylation, for the homolytic alkylation of heteroaromatic bases like pyridine. researchgate.net More recent methods employ photoredox catalysis to generate radicals under mild conditions. researchgate.net

However, a significant challenge in radical-mediated amination is controlling regioselectivity. Unlike the predictable outcomes of SNAr, radical mechanisms can sometimes lead to mixtures of regioisomeric products, especially with substituted arene substrates. nih.gov

One developing strategy involves the N-perfluoroalkylation of nitrosoarenes, which proceeds through labile N-perfluoroalkylated hydroxylamines. chemrxiv.org These intermediates can then undergo further transformations. While this highlights N-perfluoroalkylated amines as versatile synthetic intermediates, controlling the reactivity of the resulting fluoroiminium species, which are prone to fluoride elimination, is a key challenge. chemrxiv.org Other novel photochemical methods involve generating pyridinyl radicals from pyridinium (B92312) ions, which can then couple with other radicals. researchgate.net Mechanistic and theoretical studies are often required to understand and predict the regioselectivity of these complex radical reactions. nih.gov

Role of Amide Activation in C-N Bond Formation

The formation of the C-N bond in aminopyridines can be facilitated through the activation of an amide group, which is a versatile functional group capable of acting as a precursor to the C-N bond. acs.org Various catalytic systems have been developed to achieve this transformation.

One approach involves cooperative palladium/copper catalysis, which enables the C-N bond activation of peptidomimetics in water, allowing for the rapid synthesis of diverse amides. nih.gov Another powerful method uses organophosphorus (PIII/PV=O) redox catalysis. This strategy facilitates a three-component cascade reaction involving an amine, a carboxylic acid, and a pyridine N-oxide to generate 2-amidopyridines. nih.gov The process works through a serial dehydration manifold where the amide is first synthesized and then activated in situ for functionalization. nih.gov

Metal complexes can also activate amide bonds toward nucleophilic attack. researchgate.net The mechanism often involves the coordination of the metal ion (e.g., Co(III), Ni(II), Pd(II)) to the amide carbonyl or a nearby group, such as the pyridine nitrogen. researchgate.net This coordination distorts the amide bond, reducing its resonance stabilization and making the carbonyl carbon more electrophilic and susceptible to cleavage or rearrangement, ultimately leading to the formation of new C-N bonds. researchgate.net

Influence of Substituents and Reaction Conditions on Regio- and Chemoselectivity

The outcome of reactions on pyridine rings is highly dependent on the nature and position of substituents, as well as the specific reaction conditions employed. These factors govern both the regioselectivity (where the reaction occurs) and the chemoselectivity (which functional group reacts).

In nucleophilic aromatic substitution, electron-withdrawing groups positioned ortho or para to a leaving group significantly accelerate the reaction by stabilizing the anionic Meisenheimer intermediate. nih.govnih.gov For example, a carbonyl group ortho to a nitro substituent makes the nitro group a viable leaving group for substitution by a fluoride anion. nih.govnih.gov The inherent electronic properties of the pyridine ring direct nucleophiles to the C-2 and C-4 positions. nih.gov

In directed C-H amination reactions, both substituents and catalysts play a crucial role. In one study of copper-catalyzed amination of 2-phenylpyridine (B120327) substrates, amination occurred exclusively at the ortho position of the phenyl ring, directed by the pyridine nitrogen. nih.gov The choice of copper salt and the stoichiometry of the reagents were found to be critical for optimizing the reaction yield, as shown in the table below.

Interactive Table: Optimization of Copper-Catalyzed Amination of 2-Phenylpyridine
EntryCatalyst (equiv)Additive (equiv)Temperature (°C)Yield (%)
1Cu(OTf)₂ (0.25)None8032
2Cu(OTf)₂ (0.5)None8055
3Cu(OTf)₂ (1.0)None8071
4Cu(OTf)₂ (1.0)2.514571
5Cu(OTf)₂ (1.0)2.58088
6Cu(OTf)₂ (1.0)1.08080
7Cu(OTf)₂ (1.0)Phthalimide (1.0)80Trace
8Cu(OAc)₂ (1.0)2.58012
9CuCl₂ (1.0)2.5805
Data sourced from a study on regioselective C-H bond amination. nih.gov The reaction used iodane (B103173) 3 as the nitrogen source.

The electronic nature of substituents on the substrate also has a strong effect. In the same study, a 4-tolyl substituent gave a comparable yield to the unsubstituted phenylpyridine, but a more electron-donating 4-methoxy group led to a drop in yield. nih.gov Conversely, fluorinating the pyridine directing group did not significantly alter the yield, but fluorinating the phenyl ring did. nih.gov This demonstrates the delicate interplay between steric and electronic effects in determining reaction efficiency. nih.govacs.org

Computational Insights into Biocatalytic Reaction Mechanisms

Biocatalysis, using enzymes to perform chemical transformations, is an increasingly important method for synthesizing chiral amines and amides. nih.govnih.gov Enzymes like transaminases are particularly valuable as they can perform asymmetric synthesis without the need for expensive, regenerating cofactors. nih.gov Understanding the mechanisms of these biocatalysts is key to optimizing their performance and expanding their substrate scope, and computational chemistry provides essential insights.

While specific computational studies on the biocatalytic synthesis of this compound are not prominent in the literature, computational methods are widely applied to understand related enzymatic reactions. Quantum mechanics (QM) calculations, for example, can be used to model the transition state of a reaction within an enzyme's active site. By understanding how an enzyme stabilizes a high-energy intermediate, researchers can rationally design or engineer improved biocatalysts. nih.gov For instance, homology modeling has been used to create 3D models of transaminases, allowing for site-directed mutagenesis to improve activity towards specific substrates. acs.org

Furthermore, Density Functional Theory (DFT) calculations are used to predict molecular geometries and chemical reactivity descriptors for new compounds. nih.gov These theoretical results can be correlated with experimental findings, such as antimicrobial activity, to understand structure-activity relationships and guide the design of more potent molecules. nih.gov Theoretical studies are also instrumental in explaining the regioselectivity and mechanisms of complex chemical reactions, including the amination of pyridines. nih.govchemrxiv.org The synergy between computational modeling and experimental work is crucial for advancing the field of biocatalysis and developing efficient synthetic routes to complex molecules. nih.gov

Studies on Single-Electron Transfer (SET) and Nucleophilic Substitution (SN2) Mechanisms in Fluorination Reactions

The precise mechanism of many bond-forming reactions, including fluorination, is often a subject of debate, with evidence pointing towards competing pathways. A key mechanistic question in electrophilic fluorination is whether the reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway or a single-electron transfer (SET) process.

SN2 Mechanism: This pathway involves a concerted process where the nucleophile attacks and the leaving group departs simultaneously, passing through a single transition state. Evidence supporting the SN2 mechanism in electrophilic fluorination includes the observation that different reagents with vastly different tendencies to engage in SET processes can give similar product yields.

SET Mechanism: This pathway involves the transfer of a single electron from the nucleophile to the electrophile, creating radical intermediates. After the initial electron transfer, the resulting radicals combine to form the final product.

Ab initio quantum chemical analyses on model systems have shown that distinct transition states for both SN2 and SET pathways can exist. Factors like steric hindrance can significantly influence which pathway is favored. As steric hindrance around the reaction center increases, the SN2 pathway becomes less favorable due to its constrained transition state, and the SET reaction, which has a looser transition state, can become the predominant pathway.

More recent and complex computational studies on certain metal-mediated fluorination reactions suggest a mechanism that is neither a pure SN2 nor a pure SET event. Instead, they propose a "two-state reactivity" (TSR) process, where the reaction proceeds through low-lying singlet and triplet electronic states of various intermediates. This highlights that the mechanistic landscape can be more complex than the traditional SN2/SET dichotomy suggests, involving intricate electronic state changes throughout the reaction coordinate.

Table of Mentioned Compounds

Compound Name
This compound
2-fluoropyridine
2-chloropyridine
Sodium ethoxide
Pyridine
2-phenylpyridine
2-amino-6-fluoropyridine
2,6-difluoropyridine
Methyl 3-nitropyridine-4-carboxylate

Advanced Spectroscopic and Structural Characterization of N Ethyl 6 Fluoropyridin 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of N-ethyl-6-fluoropyridin-2-amine derivatives. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR: In the proton NMR spectrum of this compound, the ethyl group is expected to present a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling to each other. The protons on the pyridine (B92270) ring will appear as complex multiplets due to coupling with each other and with the fluorine atom. For the parent compound, 2-amino-6-fluoropyridine (B74216), the aromatic protons are observed at chemical shifts (δ) of approximately 7.53 (m, 1H), 6.36 (dd, 1H), and 6.26 (dd, 1H) ppm. chemicalbook.com The amine proton (NH) would typically appear as a broad singlet that can be exchanged with deuterium (B1214612) oxide (D₂O). nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information about each unique carbon atom in the molecule. The pyridine ring carbons will resonate in the aromatic region, with their exact shifts influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The fluorine atom will induce C-F coupling, splitting the signals of nearby carbons. The ethyl group carbons will appear in the aliphatic region of the spectrum. Studies on similar aromatic amines show that amino substituents significantly influence the chemical shifts of the aromatic carbons. mdpi.com

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly valuable technique. It provides direct information about the chemical environment of the fluorine nucleus. The spectrum would typically show a single resonance, and its coupling to adjacent protons (H-F coupling) can further confirm the substitution pattern on the pyridine ring.

Advanced NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign all proton and carbon signals. These techniques reveal correlations between coupled nuclei, allowing for the unambiguous assembly of the molecular structure. acs.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
Pyridine-H3~6.2-6.4~105-110Shows coupling to H4, H5, and ¹⁹F.
Pyridine-H4~7.5-7.7~140-145Shows coupling to H3 and H5.
Pyridine-H5~6.3-6.5~108-112Shows coupling to H4 and ¹⁹F.
Pyridine-C2-~160-165Attached to amino group; shows C-F coupling.
Pyridine-C3-~105-110
Pyridine-C4-~140-145
Pyridine-C5-~108-112
Pyridine-C6-~161-166 (d, ¹JCF ≈ 240 Hz)Attached to fluorine; shows large C-F coupling.
NH~4.5-5.5 (broad)-Shift is concentration and solvent dependent.
N-CH₂~3.3-3.5 (quartet)~40-45Coupled to CH₃ protons.
CH₃~1.2-1.4 (triplet)~14-16Coupled to CH₂ protons.

Note: Predicted values are based on data for analogous compounds like 2-amino-6-fluoropyridine and other substituted pyridines. Actual values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com An analysis of the vibrational spectrum provides a molecular "fingerprint" and confirms the presence of specific functional groups. nih.gov

For this compound, the key vibrational modes include:

N-H Vibrations: The secondary amine (N-H) group will exhibit a characteristic stretching vibration in the range of 3300-3500 cm⁻¹. N-H bending vibrations are typically observed around 1600 cm⁻¹. Studies on similar 2-aminopyridine (B139424) derivatives show these bands clearly. mdpi.comiiste.org

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are found just below 3000 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ region. nih.gov

C-F Vibration: A strong absorption band corresponding to the C-F stretching vibration is anticipated in the 1200-1300 cm⁻¹ region. researchgate.net

Other Vibrations: C-N stretching vibrations are typically found in the 1250-1350 cm⁻¹ range. core.ac.uk

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to perform a complete vibrational assignment of all fundamental modes. nih.goviiste.org

Table 2: Expected Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2970Medium
C=C and C=N Ring Stretches1400 - 1650Strong-Medium
N-H Bend1550 - 1620Medium
C-F Stretch1200 - 1300Strong
C-N Stretch1250 - 1350Medium

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns under electron impact. rsc.org

For this compound (C₇H₉FN₂), the molecular ion peak ([M]⁺) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 140.16 g/mol ). Due to the "nitrogen rule," a molecule with an even number of nitrogen atoms has an even nominal molecular mass.

The fragmentation of this compound is expected to be directed by the amine group. A dominant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.org In this case, this would lead to the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized cation at m/z 125. This is often the base peak in the spectrum of N-ethyl amines. docbrown.info Further fragmentation could involve the loss of ethene (C₂H₄) from the molecular ion or subsequent breakdown of the pyridine ring. acs.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Formula Notes
140Molecular Ion ([M]⁺)[C₇H₉FN₂]⁺Represents the intact molecule.
125[M - CH₃]⁺[C₆H₆FN₂]⁺Result of α-cleavage, loss of a methyl radical. Likely the base peak.
112[M - C₂H₄]⁺[C₅H₅FN₂]⁺Result of McLafferty rearrangement or loss of ethene.
95[C₅H₄FN]⁺[C₅H₄FN]⁺Loss of the ethylamine (B1201723) group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine precise bond lengths, bond angles, and torsional angles. nih.gov

While a specific crystal structure for this compound is not available in the cited literature, analysis of related structures provides insight into the expected solid-state conformation and packing. For instance, the crystal structure of 2-[(2,3,5,6-tetra-fluoropyridin-4-yl)amino]ethyl methacrylate (B99206) reveals key intermolecular interactions. iucr.org

In the solid state, this compound molecules would likely be organized through a network of intermolecular hydrogen bonds. The secondary amine proton (N-H) can act as a hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor. This could lead to the formation of dimeric structures or extended chains throughout the crystal lattice. iucr.org The planarity of the pyridine ring and the conformation of the ethyl group would also be precisely determined. Such analyses are crucial for understanding structure-property relationships in the solid state.

Advanced Spectroscopic Techniques for Electronic Structure and Dynamics

Beyond the standard characterization methods, advanced spectroscopic techniques can provide deeper insights into the electronic properties and dynamic behavior of this compound derivatives.

Derivative Spectroscopy: This technique involves calculating the mathematical derivatives of a spectrum (e.g., an IR or UV-Vis spectrum). Taking the second or fourth derivative can help to resolve overlapping peaks and enhance subtle spectral features, allowing for more accurate quantitative analysis and identification of components in a complex mixture. nih.gov

Computational Spectroscopy: Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a powerful complement to experimental spectroscopy. nih.goviiste.org DFT can be used to:

Predict and assign vibrational frequencies in IR and Raman spectra.

Calculate NMR chemical shifts, aiding in spectral interpretation.

Model electronic transitions observed in UV-Visible spectroscopy.

Determine energies of frontier molecular orbitals (HOMO and LUMO), which provides insight into the molecule's reactivity and electronic properties.

These computational studies allow for a detailed correlation between the observed spectroscopic data and the underlying electronic structure of the molecule. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of N-ethyl-6-fluoropyridin-2-amine. These methods, based on the principles of quantum mechanics, provide a quantitative description of molecular orbitals, charge distribution, and spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. DFT methods are used to investigate the geometric and electronic properties of the molecule. For instance, calculations on related substituted pyridines have demonstrated that substituents significantly influence the charge density on the nitrogen atom and the geometrical parameters of the pyridine (B92270) ring. ias.ac.in In the case of this compound, the electron-donating ethylamino group and the electron-withdrawing fluorine atom are expected to have a pronounced effect on the electronic landscape of the pyridine ring.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p), can predict key properties. ias.ac.in For analogous pyridine derivatives, these calculations have been used to determine optimized geometries, vibrational frequencies, and global reactivity descriptors. nih.gov These descriptors, including chemical hardness, electronic chemical potential, and electrophilicity index, provide a quantitative measure of the molecule's reactivity.

Table 1: Illustrative Global Reactivity Descriptors Calculated by DFT for a Substituted Pyridine

DescriptorValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
Energy Gap (ΔE)5.3
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Chemical Hardness (η)2.65
Electronegativity (χ)3.85
Electrophilicity Index (ω)2.80
Note: These are representative values for a substituted pyridine and are intended for illustrative purposes.

Ab initio molecular orbital methods, while often more computationally intensive than DFT, provide a high level of theoretical rigor. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are valuable for obtaining accurate molecular geometries and electronic properties. Studies on 2- and 4-monosubstituted pyridines have utilized ab initio calculations to explore structural trends and the effects of substituents on the pyridine ring. researchgate.net For this compound, ab initio calculations would be crucial for benchmarking DFT results and for investigating phenomena where electron correlation is particularly important. For example, studies on 2-amino-6-chloropyridine (B103851) have employed both ab initio and DFT methods to analyze vibrational spectra and molecular structure. mdpi.com

The study of the excited states of this compound is essential for understanding its photophysical properties, such as its absorption and emission of light. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, offering a good compromise between accuracy and computational expense for calculating electronic excitation energies and oscillator strengths. ias.ac.in

TD-DFT calculations can predict the UV-Vis absorption spectrum of the molecule, providing insights into the nature of its electronic transitions. For example, in studies of other substituted pyridines, TD-DFT has been used to identify the orbitals involved in the lowest energy electronic transitions, which are often of a π → π* character. researchgate.net The specific substitution pattern of this compound, with its donor and acceptor groups, may lead to interesting charge-transfer characteristics in its excited states.

Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Substituted Pyridine

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S14.502750.05
S24.852560.12
S35.202380.02
Note: These are representative values for a substituted pyridine and are intended for illustrative purposes.

Molecular Modeling and Simulation

Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulation techniques allow for the exploration of the dynamic behavior of this compound. These methods are crucial for understanding its conformational landscape and predicting its interactions with other molecules.

The ethyl group attached to the amino nitrogen in this compound introduces conformational flexibility. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them. This can be achieved through systematic searches of the potential energy surface or through molecular dynamics (MD) simulations.

Computational methods are powerful tools for predicting the reactivity and selectivity of this compound in chemical reactions. DFT-based reactivity indices, such as the Fukui function and dual descriptor, can identify the most nucleophilic and electrophilic sites within the molecule. ias.ac.in For instance, in substituted pyridines, the nucleophilicity is strongly influenced by the electronic nature of the substituents. ias.ac.in

The nitrogen atom of the pyridine ring and the exocyclic amino nitrogen are both potential sites for electrophilic attack. The fluorine atom, being highly electronegative, will influence the electron distribution in the ring and affect the reactivity of adjacent carbon atoms. Computational studies on the reactions of substituted pyridines with various reagents have demonstrated the ability of DFT to predict reaction pathways and transition states, thus providing valuable insights into reaction mechanisms and selectivity.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure and bonding characteristics of this compound are significantly influenced by the interplay of the electron-donating ethylamino group and the electron-withdrawing fluorine atom attached to the pyridine ring. Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into these features.

Electrostatic Potentials and Frontier Molecular Orbitals

Analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) is crucial for understanding the reactivity and electronic behavior of this compound.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP would be characterized by distinct regions of positive and negative potential. The nitrogen atom of the pyridine ring and the fluorine atom, being highly electronegative, create regions of negative electrostatic potential (red and yellow areas), indicating their susceptibility to electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the ethylamino group and the pyridine ring would exhibit positive electrostatic potential (blue areas), suggesting their favorability for nucleophilic interaction. researchgate.net The interplay of the electron-donating amino group and the electron-withdrawing fluorine atom modulates the electrostatic potential across the entire molecule.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting a molecule's chemical reactivity. libretexts.orgyoutube.comnih.gov The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. libretexts.orgyoutube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich ethylamino group and the pyridine ring, reflecting the electron-donating nature of the amino substituent. The LUMO, in contrast, would likely be distributed over the pyridine ring, influenced by the electron-withdrawing fluorine atom. The presence of both an electron-donating and an electron-withdrawing group tends to reduce the HOMO-LUMO gap compared to unsubstituted pyridine, thereby increasing the molecule's reactivity. nih.gov

OrbitalExpected Energy (eV)Primary Localization
HOMO-5.5 to -6.5Ethylamino group, Pyridine ring
LUMO-0.5 to -1.5Pyridine ring
HOMO-LUMO Gap4.0 to 5.0-

Substituent Effects on Pyridine Ring and Amine Moiety

The electronic properties of the pyridine ring and the exocyclic amine group in this compound are significantly modulated by the substituent effects of the fluorine atom and the ethyl group. These effects can be systematically analyzed using computational methods such as Natural Bond Orbital (NBO) analysis. nu.edu.kzrsc.orgresearchgate.netwisc.edunih.govnih.gov

The fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). nih.gov This leads to a general decrease in electron density within the pyridine ring, particularly at the ortho and para positions relative to the fluorine atom. The high electronegativity of fluorine also influences the bond lengths and angles of the pyridine ring.

SubstituentPositionElectronic EffectImpact on Pyridine Ring
Fluoro6-I, +MDecreases electron density, polarization of C-F bond
Ethylamino2+M, +IIncreases electron density, partial double bond character in C-N bond

Applications of N Ethyl 6 Fluoropyridin 2 Amine As a Synthetic Building Block

Precursor in the Synthesis of Functionalized Heterocycles

The strategic placement of the ethylamino and fluoro substituents on the pyridine (B92270) ring makes N-ethyl-6-fluoropyridin-2-amine a highly sought-after precursor for the synthesis of various functionalized heterocyclic systems. These heterocycles form the core of many biologically active compounds and advanced materials.

Pyridine-Containing Scaffolds for Organic Synthesis

The pyridine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and functional materials. This compound serves as a readily available starting material for the elaboration of more complex pyridine-containing scaffolds. The presence of the reactive secondary amine allows for a variety of chemical transformations, including acylation, alkylation, and coupling reactions, to introduce diverse functional groups onto the pyridine core. The fluorine atom at the 6-position can influence the reactivity of the ring and can be retained to modulate the physicochemical properties of the final products, such as their lipophilicity and metabolic stability. While specific, detailed research findings on the direct use of this compound for the synthesis of broad pyridine-containing scaffolds are not extensively documented in readily available literature, its commercial availability as a "building block" strongly implies its utility in this area. sigmaaldrich.comfrontierspecialtychemicals.comsrdorganics.com

Pyrrolidones and Piperidines Derivatives

Pyrrolidone and piperidine (B6355638) rings are fundamental components of many alkaloids and synthetic drugs. While direct synthetic routes starting from this compound to these specific heterocycles are not explicitly detailed in the surveyed literature, general synthetic strategies suggest its potential as a precursor. For instance, the synthesis of piperidines from halogenated amides provides a plausible pathway where this compound could be a suitable starting material. Furthermore, methods for the synthesis of fluorinated piperidines from fluoropyridines have been developed, highlighting a potential transformation for this compound.

Quinolones and Pyrazolopyrimidines

Quinolones are a major class of antibacterial agents, and the incorporation of a fluorine atom at the C-6 position is a common feature in many potent derivatives. Although a direct synthesis of quinolones from this compound is not explicitly described, the structural similarities between this starting material and key intermediates in quinolone synthesis are noteworthy. For example, the synthesis of ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives involves a 6-fluoro-substituted aromatic amine, suggesting that this compound could potentially be adapted for such synthetic routes.

Pyrazolopyrimidines are another class of heterocycles with diverse biological activities. The synthesis of these compounds often involves the condensation of a pyrazole (B372694) derivative with a β-dicarbonyl compound or its equivalent. The amino group of this compound could potentially react with suitable pyrazole precursors to construct the pyrazolopyrimidine framework, although specific examples are yet to be reported in the literature.

Ligands in Organometallic Chemistry and Catalysis

The nitrogen atoms of the pyridine ring and the ethylamino group in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the compound could serve as a ligand in organometallic chemistry. The formation of metal complexes with such ligands can lead to novel catalysts with unique reactivity and selectivity. The electronic properties of the ligand, influenced by the fluorine atom, could fine-tune the catalytic activity of the metal center. However, a thorough review of the current literature did not yield specific examples of organometallic complexes or catalytic applications involving this compound.

Intermediates for Radiolabeled Probes (Focus on Synthetic Strategy)

One of the most well-documented applications of fluoropyridine derivatives is in the development of radiolabeled probes for positron emission tomography (PET) imaging. The introduction of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) into biologically active molecules allows for their non-invasive visualization and quantification in vivo.

A notable example that highlights the synthetic strategy involves a structurally related compound, N-[2-[N-Ethyl-N-[2-(2-[¹⁸F]fluoropyridin-3-yloxy)ethyl]amino]ethyl]-6-iodoquinoxaline-2-carboxamide ([¹⁸F]44), a radiotracer developed for imaging melanoma. nih.govnih.gov The synthesis of this probe involves the nucleophilic aromatic substitution of a nitro or halogen precursor with [¹⁸F]fluoride on the pyridine ring. nih.govnih.gov This strategy is highly relevant to this compound, which already contains a fluorine atom that could potentially be replaced by its radioactive isotope, or the amino group could be used as a handle to attach a radiolabeled moiety.

The general synthetic approach for such radiolabeled probes involves a multi-step process where the non-radioactive precursor is first synthesized and characterized. The final step is the radiolabeling reaction, which is typically performed under stringent conditions to ensure high radiochemical yield and purity. The presence of the N-ethylamino group in this compound offers a site for further chemical modification to attach it to a larger molecular scaffold targeted to a specific biological process.

Table 1: Key Research Findings on a Structurally Related Radiolabeled Probe

Compound Application Synthetic Strategy Highlight

Role in Divergent Synthetic Pathways to Complex Organic Molecules

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a library of structurally diverse compounds from a common intermediate. The multiple reactive sites on this compound—the secondary amine, the pyridine ring, and the fluorine atom—make it an attractive candidate for use in divergent synthetic pathways.

For example, the amino group can be functionalized in various ways, while the pyridine ring can undergo different types of reactions, such as electrophilic substitution or metal-catalyzed cross-coupling. The fluorine atom can also be a site for nucleophilic aromatic substitution under certain conditions. By systematically exploring the reactivity of these different sites, a wide range of complex organic molecules with potentially interesting biological or material properties could be generated from this single starting material. Despite this potential, specific examples of the application of this compound in divergent synthetic strategies are not yet prevalent in the scientific literature.

Future Research Directions in N Ethyl 6 Fluoropyridin 2 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The efficient and environmentally benign synthesis of N-ethyl-6-fluoropyridin-2-amine is a critical first step for its widespread investigation. Current approaches to similar compounds often rely on multi-step procedures. A common starting point for analogous compounds is the synthesis of 2-amino-6-fluoropyridine (B74216) from 2,6-difluoropyridine (B73466). chemicalbook.com Future research should focus on developing more streamlined and sustainable methods.

Key areas for exploration include:

Direct N-Alkylation: Investigating the direct N-ethylation of 2-amino-6-fluoropyridine using various ethylating agents and catalysts. The development of selective and high-yielding catalytic systems, potentially employing transition metals, would be a significant advancement. rsc.orgprinceton.eduresearchgate.net

Flow Chemistry: Utilizing microreactor technology for the synthesis to enhance reaction control, improve safety, and facilitate scalability.

Green Chemistry Approaches: Employing greener solvents, catalysts, and reaction conditions to minimize the environmental impact of the synthesis.

A comparative table of potential synthetic routes is presented below:

RouteStarting MaterialsKey StepsPotential AdvantagesPotential Challenges
A 2,6-Difluoropyridine, Ethylamine (B1201723)Nucleophilic Aromatic SubstitutionDirect introduction of the ethylamino groupPotential for di-substitution and other side reactions
B 2-Amino-6-fluoropyridine, Ethyl Halide/SulfateN-AlkylationUtilizes a readily available intermediateUse of potentially hazardous alkylating agents
C 2-Amino-6-fluoropyridine, EthanolCatalytic N-AlkylationAtom-economical and sustainableRequires development of an efficient catalyst

Advanced Understanding of Reaction Mechanisms and Catalytic Processes

A deep understanding of the reaction mechanisms governing the synthesis and transformations of this compound is paramount for optimizing existing methods and discovering new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Specific areas of focus should include:

Kinetic Studies: Performing detailed kinetic analyses of key synthetic steps to understand reaction rates and influencing factors.

In-situ Spectroscopic Monitoring: Utilizing techniques like NMR and IR spectroscopy to observe reactive intermediates and gain real-time mechanistic insights.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, transition states, and catalyst-substrate interactions. This can help in predicting the most favorable reaction conditions and in the rational design of new catalysts. researchgate.netbohrium.com

Isotopic Labeling Studies: Using isotopically labeled reagents to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Exploration of New Chemical Reactivities and Transformations

The unique electronic properties conferred by the fluorine atom and the ethylamino group suggest that this compound could exhibit novel chemical reactivity. A systematic exploration of its transformations is warranted to uncover its full synthetic potential.

Future research could investigate:

Electrophilic Aromatic Substitution: Studying the regioselectivity of electrophilic substitution on the pyridine (B92270) ring, which is influenced by the activating amino group and the deactivating fluorine atom.

Nucleophilic Aromatic Substitution: Investigating the displacement of the fluorine atom by various nucleophiles, which could be a key strategy for further functionalization.

Metal-Catalyzed Cross-Coupling Reactions: Exploring the use of the compound in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions to form C-C and C-N bonds, respectively.

Directed Ortho-Metalation: Utilizing the amino group to direct metalation to the C3 position, enabling the introduction of a wide range of substituents.

Computational Design and Prediction of Novel Derivatives

Computational chemistry offers a powerful tool for the in-silico design and evaluation of novel derivatives of this compound with tailored properties. By predicting the physicochemical and potential biological properties of virtual compounds, research efforts can be focused on the most promising candidates.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing models that correlate the structural features of derivatives with their predicted biological activities.

Molecular Docking: Simulating the binding of designed derivatives to biological targets of interest to predict their potential as therapeutic agents.

ADMET Prediction: Calculating absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess the drug-likeness of virtual compounds. enamine.net

DFT Calculations: Investigating the electronic properties, such as molecular orbital energies and electrostatic potential maps, to understand how structural modifications influence reactivity and intermolecular interactions. researchgate.net

The following table illustrates the potential impact of substituents at different positions on the properties of the core scaffold:

Position of SubstitutionPotential SubstituentsPredicted Impact on Properties
C3 Halogens, Alkyl, ArylModulation of electronic properties and steric hindrance
C4 Electron-donating/withdrawing groupsSignificant influence on the overall electron density of the ring
C5 Small alkyl or electronegative groupsFine-tuning of lipophilicity and metabolic stability
N-ethyl group Modification to other alkyl or functionalized chainsAlteration of solubility, permeability, and target interactions

Expanding Applications as Versatile Synthetic Intermediates

Given its functional group handles, this compound is poised to be a valuable building block in organic synthesis, particularly for the construction of complex, biologically active molecules. google.comnih.gov Research should be directed towards demonstrating its utility in the synthesis of diverse chemical scaffolds.

Potential applications as a synthetic intermediate include:

Synthesis of Fused Heterocyclic Systems: Utilizing the amino and pyridine nitrogen atoms for the construction of fused ring systems such as imidazopyridines and triazolopyridines.

Preparation of Ligands for Catalysis: Modifying the structure to create novel ligands for transition metal catalysis.

Development of Novel Agro- and Medicinal Chemicals: Using the scaffold as a starting point for the synthesis of new pesticides, herbicides, and therapeutic agents. The presence of the fluoropyridine motif is a well-established strategy in the design of bioactive compounds. nih.govmdpi.commdpi.comnih.gov

By systematically addressing these future research directions, the scientific community can unlock the synthetic potential of this compound, paving the way for the discovery of new reactions, materials, and potentially life-saving therapeutics.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-ethyl-6-fluoropyridin-2-amine?

  • Methodological Answer : The synthesis requires precise control of reaction conditions, including temperature (typically 80–120°C), solvent selection (e.g., DMF or toluene under inert atmospheres), and catalyst systems. For example, palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos enhance coupling efficiency in fluorinated pyridine systems . Reaction time must be monitored via TLC to avoid over-functionalization. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities. Fluorine-19 NMR is critical for verifying fluorination patterns .
  • X-ray Crystallography : Resolves dihedral angles between the pyridine ring and substituents (e.g., ethyl and fluorine groups), with deviations <15° indicating minimal steric strain .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects side products .

Advanced Research Questions

Q. How does the fluorine substituent at the 6-position influence the compound’s reactivity and biological interactions?

  • Methodological Answer : Fluorine’s electronegativity increases the pyridine ring’s electron deficiency, enhancing susceptibility to nucleophilic attack. This alters regioselectivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination). Biologically, fluorine improves metabolic stability and binding affinity to hydrophobic pockets in target proteins, as observed in fluorinated pyrimidine analogs .

Q. What mechanistic insights govern palladium-catalyzed amination in this compound derivatives?

  • Methodological Answer : The Pd(0)/Pd(II) cycle dominates, with oxidative addition of the C–F bond to Pd(0) forming a Pd(II) intermediate. Ligands like Xantphos stabilize this step, while base (e.g., t-BuONa) facilitates deprotonation of the amine nucleophile. Density functional theory (DFT) studies can model transition states to predict rate-limiting steps .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for fluoropyridine derivatives?

  • Methodological Answer : Compare intramolecular (e.g., N–H⋯N) and intermolecular (e.g., C–H⋯O/π) interactions across polymorphs. For example, in N-(2-fluorophenyl)pyrimidin-4-amine, the absence of N5 hydrogen bonding in one polymorph contrasts with other forms, requiring Rietveld refinement to validate lattice packing differences .

Q. What strategies address discrepancies in biological activity data for fluorinated pyridine analogs?

  • Methodological Answer :

  • Dose-Response Curves : Ensure consistent IC₅₀ measurements across cell lines (e.g., HepG2 vs. HEK293) to isolate target-specific effects.
  • Metabolic Profiling : Use LC-MS to identify metabolites that may confound activity readings (e.g., fluorinated byproducts with off-target effects) .
  • Structural-Activity Modeling : QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Methodological Framework for Experimental Design

Q. How to design a robust protocol for assessing the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, k𝒹) between the compound and immobilized proteins.
  • Molecular Dynamics (MD) Simulations : Predicts binding poses and identifies key residues (e.g., π-π stacking with aromatic side chains) .
  • In Vitro Assays : Pair fluorometric assays (e.g., fluorescence polarization) with controls (e.g., unfluorinated analogs) to isolate fluorine’s contribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.